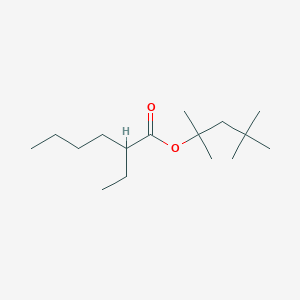
2,4,4-trimethylpentan-2-yl 2-ethylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,4-trimethylpentan-2-yl 2-ethylhexanoate is an organic compound with a complex structure
Méthodes De Préparation
The synthesis of 2,4,4-trimethylpentan-2-yl 2-ethylhexanoate typically involves the esterification of 2,4,4-trimethylpentan-2-ol with 2-ethylhexanoic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Analyse Des Réactions Chimiques
2,4,4-trimethylpentan-2-yl 2-ethylhexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Applications De Recherche Scientifique
2,4,4-trimethylpentan-2-yl 2-ethylhexanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.
Industry: The compound is used in the production of lubricants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4,4-trimethylpentan-2-yl 2-ethylhexanoate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes. The compound’s unique structure allows it to interact with enzymes and other proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
2,4,4-trimethylpentan-2-yl 2-ethylhexanoate can be compared with other similar compounds such as:
2,4,4-trimethylpentan-2-yl acetate: This compound has a similar structure but with an acetate group instead of an ethylhexanoate group.
2,4,4-trimethylpentan-2-yl benzoate: This compound contains a benzoate group, which gives it different chemical properties and applications.
2,4,4-trimethylpentan-2-yl butyrate: This compound has a butyrate group, making it suitable for different industrial applications. The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
845717-44-4 |
|---|---|
Formule moléculaire |
C16H32O2 |
Poids moléculaire |
256.42 g/mol |
Nom IUPAC |
2,4,4-trimethylpentan-2-yl 2-ethylhexanoate |
InChI |
InChI=1S/C16H32O2/c1-8-10-11-13(9-2)14(17)18-16(6,7)12-15(3,4)5/h13H,8-12H2,1-7H3 |
Clé InChI |
MPDAXLBCFBEPOU-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C(=O)OC(C)(C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butanoic acid, 4-[(2-acetyl-4-bromo-7-benzofuranyl)oxy]-, ethyl ester](/img/structure/B14208852.png)
![4,4'-Carbonylbis{2-[([1,1'-biphenyl]-4-carbonyl)amino]benzoic acid}](/img/structure/B14208854.png)
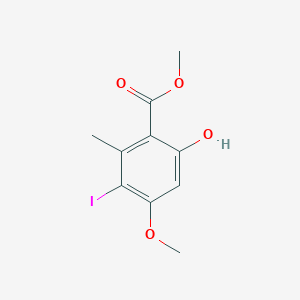

![2-[2-(2,5-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14208877.png)
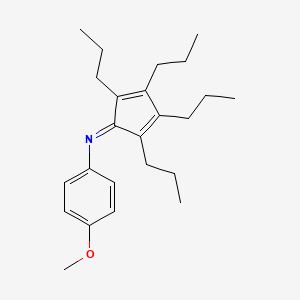
![Acetonitrile, 2,2'-[(4,6-dibenzoyl-1,3-phenylene)bis(oxy)]bis-](/img/structure/B14208885.png)
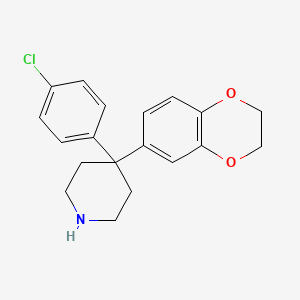
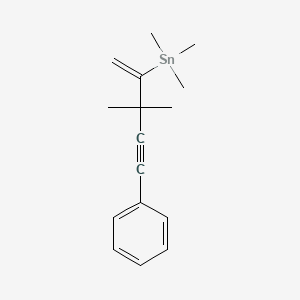


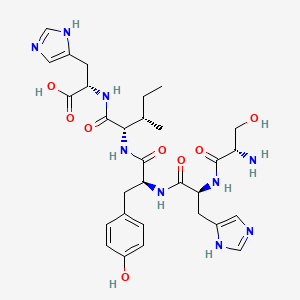
methanone](/img/structure/B14208925.png)
![3-[3-Cyclopentyl-2-(phenylsulfanyl)prop-1-en-1-yl]pyridine](/img/structure/B14208928.png)
